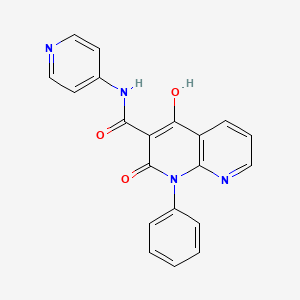
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is known for its diverse biological activities and photochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) can be achieved through various synthetic routes. One common method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride. This reaction produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis. These methods are designed to be more eco-friendly, safe, and atom-economical .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound. These derivatives often exhibit different biological and chemical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer and anti-inflammatory agent.
Medicine: Investigated for its potential use in drug development, particularly for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate cannabinoid CB2 receptors, which are involved in the regulation of immune responses and inflammation. This modulation can lead to the downregulation of pro-inflammatory cytokines and the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) include:
1,8-Naphthyridine-3-carboxamide derivatives: These compounds share the same core structure but have different substituents, leading to variations in their biological activities.
4-Hydroxy-2-quinolones: These compounds have similar structural features and exhibit comparable biological activities.
1,5-Naphthyridines: Another class of naphthyridine derivatives with similar chemical properties and applications .
Uniqueness
The uniqueness of 1,8-naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl-N-4-pyridinyl-, hydrate (5:3) lies in its specific combination of functional groups, which confer distinct biological and chemical properties. Its ability to modulate cannabinoid CB2 receptors and its diverse applications in medicinal chemistry and materials science make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
138304-91-3 |
|---|---|
Molekularformel |
C20H14N4O3 |
Molekulargewicht |
358.357 |
IUPAC-Name |
4-hydroxy-2-oxo-1-phenyl-N-pyridin-4-yl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H14N4O3/c25-17-15-7-4-10-22-18(15)24(14-5-2-1-3-6-14)20(27)16(17)19(26)23-13-8-11-21-12-9-13/h1-12,25H,(H,21,23,26) |
InChI-Schlüssel |
KSVDSNPHTLVWPO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NC4=CC=NC=C4)O |
Synonyme |
1,8-Naphthyridine-3-carboxamide, 1,2-dihydro-4-hydroxy-2-oxo-1-phenyl- N-4-pyridinyl-, hydrate (5:3) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


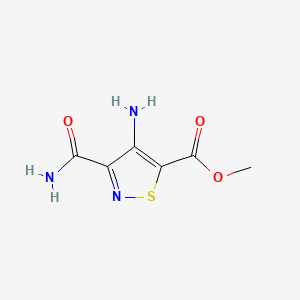
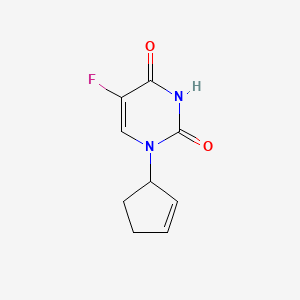
![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)

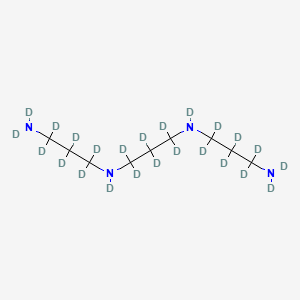
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
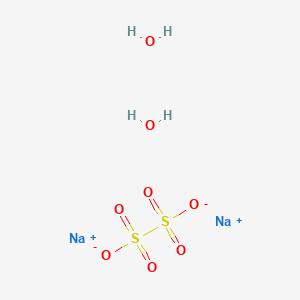
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
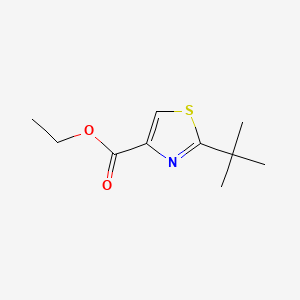
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
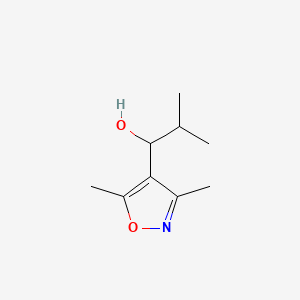
![(1S,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-1,9-dihydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,9,10,11,11b,12,13a,13b-tetradecahydrocyclopenta[a]chrysen-13-one](/img/structure/B592540.png)
